molecular formula C21H23FN2 B8715897 5-(4-fluorophenethyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

5-(4-fluorophenethyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B8715897
M. Wt: 322.4 g/mol
InChI Key: ITLPFSDCSSQVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenethyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C21H23FN2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenethyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenethyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-fluorophenethyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Molecular Formula

C21H23FN2

Molecular Weight

322.4 g/mol

IUPAC Name

5-[2-(4-fluorophenyl)ethyl]-2,8-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C21H23FN2/c1-15-3-8-20-18(13-15)19-14-23(2)11-10-21(19)24(20)12-9-16-4-6-17(22)7-5-16/h3-8,13H,9-12,14H2,1-2H3

InChI Key

ITLPFSDCSSQVPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of the title compound was carried out according to General Method 8. p-Tolylhydrazine hydrochloride (312 mg, 1.9 mmol), 4-fluorophenyl ethyl bromide (400 mg, 1.9 mmol), triethyl amine (0.264 ml, 1.9 mmol) and N-methyl-4-piperidone hydrochloride (424 mg, 2.8 mmol) were combined in ethanol (3 ml) to obtain 10 mg of 5-(4-fluorophenethyl)-2,3,4,5-tetrahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole after purification by silica gel chromatography (100-200 mesh or 230-400 mesh) using ethyl acetate-hexane gradient. The free base was converted into its oxalate salt by treatment of oxalic acid (1 equiv) in anhydrous THF.
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
0.264 mL
Type
reactant
Reaction Step Three
Quantity
424 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

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